Desmethyl ofloxacin hydrochloride (CAS 402930-70-5) is the hydrochloride salt of the primary N-demethylated metabolite of the fluoroquinolone antibiotic ofloxacin . Characterized by the absence of a methyl group on the piperazine ring, this structural modification increases the compound's polarity and shifts its pKa relative to the parent drug [1]. In industrial and pharmaceutical contexts, it is primarily procured as a certified reference material (EP Impurity E / USP Related Compound A) for chromatographic system suitability, impurity profiling, and pharmacokinetic quantification [2]. Its defined purity, specific retention behavior, and stable salt form make it an indispensable baseline standard for QA/QC workflows and environmental degradation monitoring .
Substituting desmethyl ofloxacin hydrochloride with the parent ofloxacin, ofloxacin N-oxide, or crude degradation mixtures fundamentally compromises analytical validity [1]. In regulatory QA/QC, pharmacopeial monographs strictly require the exact desmethylated standard to prove method resolution (typically Rs ≥ 2.0) from the parent API [2]. Furthermore, in pharmacokinetic and environmental assays, the secondary amine of the desmethylated form interacts differently with stationary phases and exhibits distinct mass-to-charge (m/z 348.13 for the base) and UV absorption profiles [3]. Using an uncertified analog or a crude mixture prevents accurate quantification of metabolic clearance and fails to meet the stringent compliance requirements of GMP batch release and environmental monitoring[1].
In standardized HPLC assays for ofloxacin purity, desmethyl ofloxacin (Impurity E/A) exhibits a shorter retention time than the parent drug due to the increased polarity of its secondary amine. Pharmacopeial methods dictate that the chromatographic resolution between desmethyl ofloxacin and ofloxacin must meet strict criteria to validate the separation method [1].
| Evidence Dimension | Chromatographic Resolution (Rs) |
| Target Compound Data | Desmethyl Ofloxacin (elutes earlier, distinct peak) |
| Comparator Or Baseline | Ofloxacin (parent API) |
| Quantified Difference | Regulatory methods require a resolution (Rs) of ≥ 2.0 between the two peaks. |
| Conditions | Reversed-phase HPLC system suitability testing per USP/EP guidelines |
Procurement of the exact desmethyl standard is legally and technically required to validate HPLC methods for commercial batch release of ofloxacin and levofloxacin.
During in vivo metabolism, ofloxacin undergoes N-demethylation to form desmethyl ofloxacin. LC-MS/MS analysis clearly differentiates the two based on their mass-to-charge ratios and fragmentation patterns, allowing precise quantification of metabolic clearance[1].
| Evidence Dimension | Mass-to-charge ratio (m/z) of the protonated ion [M+H]+ |
| Target Compound Data | m/z 348.13 (Desmethyl ofloxacin base) |
| Comparator Or Baseline | m/z 362.15 (Ofloxacin parent) |
| Quantified Difference | A mass shift of -14 Da corresponding to the loss of the N-methyl group. |
| Conditions | LC-MS/MS analysis of biological or environmental samples |
Accurately tracking the metabolic conversion of the parent drug requires the exact desmethyl standard to calibrate mass spectrometry instruments in clinical and forensic labs.
In environmental and photolytic degradation studies, fluoroquinolones break down into various byproducts. Unlike ofloxacin N-oxide, which loses almost all antibacterial efficacy, desmethyl ofloxacin retains moderate activity against susceptible strains, making it a critical target for ecotoxicity monitoring [1].
| Evidence Dimension | Residual antibacterial activity |
| Target Compound Data | Desmethyl ofloxacin (maintains moderate antibacterial activity) |
| Comparator Or Baseline | Ofloxacin N-oxide (minimal to no significant activity) |
| Quantified Difference | Desmethyl ofloxacin demonstrates a significantly lower Minimum Inhibitory Concentration (MIC) than the N-oxide metabolite, though higher than the parent drug. |
| Conditions | Microbial Assay for Risk Assessment (MARA) and standard broth dilution assays |
Environmental testing facilities must procure this specific compound to accurately assess the residual ecological risk of pharmaceutical wastewater.
The hydrochloride salt form of desmethyl ofloxacin provides distinct handling and dissolution advantages over the free base, particularly when preparing aqueous analytical stocks or biological assay media .
| Evidence Dimension | Aqueous dissolution profile |
| Target Compound Data | Hydrochloride salt (readily soluble in aqueous buffers) |
| Comparator Or Baseline | Free base form (often requires organic co-solvents or pH adjustment) |
| Quantified Difference | The HCl salt ensures immediate and complete dissolution in physiological buffers (e.g., PBS pH 7.2) without precipitation. |
| Conditions | Preparation of analytical standard solutions at room temperature |
Purchasing the hydrochloride salt streamlines laboratory workflows, reducing preparation time and ensuring reproducible concentrations in quantitative assays.
Directly downstream of its chromatographic properties, this compound is essential as a reference standard (USP Related Compound A / EP Impurity E) to prove system suitability and quantify impurities in commercial ofloxacin and levofloxacin manufacturing [1].
Leveraging its distinct m/z profile, the standard is used to calibrate LC-MS/MS equipment for quantifying the N-demethylation metabolic pathway in human or animal trials [2].
Because it retains moderate antibacterial activity compared to other metabolites, environmental agencies and testing labs use it to track the persistence and ecological impact of fluoroquinolone degradation products in water treatment systems [3].
Used as a structural benchmark to evaluate how modifications to the piperazine ring (e.g., secondary vs. tertiary amine) affect DNA gyrase binding affinity and overall antimicrobial efficacy [3].